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Compound of Interest

Compound Name:
5-Fluoro-6-hydroxy-2,3-dihydro-

1H-inden-1-one

Cat. No.: B1437224 Get Quote

Preamble: Navigating Chemical Specificity

In the landscape of chemical research and drug development, precise molecular identification

is paramount. The initial subject of this guide was "5-Fluoro-6-hydroxy-2,3-dihydro-1H-inden-
1-one." However, a thorough review of established chemical databases and literature reveals a

scarcity of public data for this specific di-substituted structure.

Conversely, its immediate precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one (also known as 5-

Fluoro-1-indanone), is a well-characterized and commercially available compound widely used

as a synthetic building block.[1][2] Given its relevance and the wealth of available data, this

guide will focus on this foundational molecule. The principles, workflows, and analytical logic

detailed herein are directly applicable to the characterization of its derivatives, including the

hypothetical 6-hydroxy variant.

This guide provides an in-depth analysis of 5-Fluoro-1-indanone, focusing on its molecular

weight as a cornerstone of its identity and exploring the multifaceted experimental workflows

required for its synthesis, validation, and application.
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The identity and behavior of a chemical compound are defined by its fundamental properties.

For 5-Fluoro-1-indanone, these quantitative descriptors are the foundation for its use in

synthesis and analysis. The data presented below has been consolidated from authoritative

chemical databases.

Property Value Source(s)

IUPAC Name
5-fluoro-2,3-dihydroinden-1-

one
[1][3]

Synonyms
5-Fluoro-1-indanone, 5-

Fluoroindanone
[3][4]

CAS Number 700-84-5 [1][3][5]

Molecular Formula C₉H₇FO [3][5]

Average Molecular Weight 150.15 g/mol [4][5]

Monoisotopic Mass 150.048093 Da [4]

Expert Insight: Average Weight vs. Monoisotopic Mass

It is critical for researchers to distinguish between average molecular weight and monoisotopic

mass.

Average Molecular Weight (150.15 g/mol ) is calculated using the weighted average of the

natural abundances of all isotopes for each element (e.g., ~98.9% ¹²C and ~1.1% ¹³C). This

value is used for stoichiometric calculations in bulk chemical synthesis (e.g., calculating

molar equivalents).

Monoisotopic Mass (150.0481 Da) is calculated using the exact mass of the most abundant

isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F). This is the value that is experimentally

observed and measured with high precision in mass spectrometry, making it the gold

standard for confirming elemental composition.[4]
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Indanones are versatile scaffolds in medicinal chemistry, often synthesized via intramolecular

Friedel-Crafts acylation.[6][7] The following protocol is based on established methods for the

cyclization of phenylpropionic acids.[5]

Objective: To synthesize 5-Fluoro-1-indanone via acid-catalyzed intramolecular cyclization of 3-

(4-fluorophenyl)propanoic acid.

Causality Behind Experimental Choices:

Starting Material: 3-(4-fluorophenyl)propanoic acid is chosen because the aliphatic chain is

correctly positioned for a 5-membered ring closure onto the aromatic ring.

Catalyst/Solvent: A strong protic acid like sulfuric acid (H₂SO₄) or a polyphosphoric acid

(PPA) serves a dual role: it acts as the solvent and the catalyst. The acid protonates the

carboxylic acid, facilitating the formation of a highly electrophilic acylium ion, which is

necessary for the subsequent electrophilic aromatic substitution.

Temperature: The reaction is heated (e.g., 80-140°C) to provide the activation energy

required for the intramolecular acylation, which can be sterically demanding.[5]

Workup: Quenching the reaction with ice-water is a critical step. It deactivates the strong acid

catalyst, precipitates the organic product (which is typically less soluble in aqueous media),

and helps to manage the exothermic nature of neutralizing a strong acid.

Step-by-Step Protocol
Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and

a reflux condenser. Add 3-(4-fluorophenyl)propanoic acid (1.0 eq).

Reaction Initiation: Carefully add concentrated sulfuric acid (e.g., 10 mL per gram of starting

material) to the flask while stirring.[5]

Cyclization: Heat the reaction mixture to 100°C using an oil bath. Maintain this temperature

for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask to room temperature and then

carefully pour the acidic mixture onto crushed ice in a large beaker with vigorous stirring.
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Extraction: A precipitate should form. If not, extract the aqueous mixture with an organic

solvent such as ethyl acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium

bicarbonate solution (to neutralize residual acid), and finally, brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: Purify the crude solid by recrystallization or column chromatography to obtain

pure 5-Fluoro-1-indanone.

Diagram 1: Synthesis & Purification Workflow This diagram outlines the logical flow from

starting materials to the final, validated product.
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Caption: Workflow for the synthesis and purification of 5-Fluoro-1-indanone.
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Analytical Validation: A Self-Validating System
Confirming the identity, structure, and purity of a synthesized compound is non-negotiable. The

following analytical techniques form a self-validating system where each result corroborates the

others to build a complete and trustworthy molecular profile.

High-Resolution Mass Spectrometry (HRMS)
Purpose: To experimentally confirm the elemental formula (C₉H₇FO) by measuring the exact

mass of the molecule.

Methodology: The purified compound is dissolved and infused into an ESI-QTOF or Orbitrap

mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high

precision (typically <5 ppm error).

Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺.

Theoretical [M+H]⁺: 150.04809 (Monoisotopic Mass) + 1.00728 (Mass of H⁺) = 151.05537

Da

Trustworthiness: Observing a mass peak at or very near 151.0554 Da provides strong, direct

evidence for the molecular formula C₉H₇FO, thereby validating the calculated molecular

weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the carbon-hydrogen framework and confirm the precise connectivity

of atoms in the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical

environment, and their proximity to other protons. For 5-Fluoro-1-indanone, one would

expect to see signals corresponding to the aromatic protons (split by each other and by the

fluorine atom) and two distinct aliphatic triplets for the -CH₂-CH₂- group.

¹³C NMR: Shows the number of unique carbon environments. Key signals would include a

peak for the carbonyl carbon (C=O) around 200 ppm, several peaks in the aromatic region,

and two aliphatic carbon signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹⁹F NMR: A crucial experiment for this specific molecule. It will show a single resonance,

confirming the presence of one fluorine atom in a unique chemical environment.

Infrared (IR) Spectroscopy
Purpose: To confirm the presence of key functional groups.

Methodology: A small sample is analyzed to measure the absorption of infrared light at

different wavelengths.

Expected Result: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic

of the conjugated ketone (C=O) carbonyl stretch. Additional peaks in the aromatic C-H and

C=C regions (around 3000-3100 cm⁻¹ and 1600 cm⁻¹, respectively) would also be expected.

The NIST database confirms these characteristic spectral features.[3]

Diagram 2: Analytical Confirmation Workflow This diagram illustrates the orthogonal approach

to validating the structure and mass of the target compound.
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Caption: Orthogonal workflow for the analytical validation of a synthesized compound.

Applications in Research and Development
5-Fluoro-1-indanone is not an end-product but a valuable intermediate. Its utility stems from the

reactivity of the indanone core. The ketone can be reduced, oxidized, or used as a handle for

alpha-functionalization. The aromatic ring can undergo further electrophilic substitution. These

properties make it a key starting material in the synthesis of:

Pharmaceutical Agents: Indanone derivatives are known to possess a wide range of

biological activities, including use in the development of drugs for Alzheimer's disease and as

anticancer agents.[6][7]

Agrochemicals: The indanone scaffold is present in some insecticides and herbicides.[6]

Materials Science: Substituted indanones can be used as precursors for advanced polymers

and functional materials.

Conclusion
While the molecular weight of a compound is a simple numerical value, its accurate

determination and validation are cornerstones of rigorous scientific research. For 5-Fluoro-2,3-

dihydro-1H-inden-1-one, the average molecular weight of 150.15 g/mol is used for synthesis,

while its monoisotopic mass of 150.0481 Da is confirmed experimentally via mass

spectrometry. This confirmation, when integrated with structural data from NMR and IR

spectroscopy, provides an unassailable identification of the molecule. This technical guide has

outlined the essential protocols and logical frameworks that empower researchers to

synthesize, purify, and confidently characterize this important chemical building block, ensuring

the integrity and reproducibility of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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